Cdk4/6 Inhibitor IV Cdk4/6 Inhibitor IV Cdk4/6 inhibitor IV is a cell-permeable triaminopyrimidine that reversibly blocks Cdk4/cyclin D1 and Cdk6/cyclin D1 activity with IC50 values of 1.5 and 5.6 μM, respectively. It demonstrates potent selectivity for Cdk4/6 over Cdk5/p35, v-abl, c-met, IGF-1R, insulin receptor, Cdk2/cyclin A, Cdk2/cyclin E, Cdk4/cyclin D2, Cdk6/cyclin D2, and Cdk1/cyclin B (IC50s = > 10-100 µM). At 5-10 µM, this compound blocks retinoblastoma protein phosphorylation at Ser780 and Ser795, inducing cell cycle arrest in the G1 phase and apoptosis in asynchronous cell lines. In mice bearing human HCT116 colon carcinoma xenografts, 30 mg/kg, i.p. Cdk/6 inhibitor IV suppressed tumor growth after 29 days of treatment.
4-[[6-(ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol is a member of indoles.
Brand Name: Vulcanchem
CAS No.: 359886-84-3
VCID: VC0005332
InChI: InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32)
SMILES: CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O
Molecular Formula: C27H32N6O
Molecular Weight: 456.6 g/mol

Cdk4/6 Inhibitor IV

CAS No.: 359886-84-3

Cat. No.: VC0005332

Molecular Formula: C27H32N6O

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

Cdk4/6 Inhibitor IV - 359886-84-3

CAS No. 359886-84-3
Molecular Formula C27H32N6O
Molecular Weight 456.6 g/mol
IUPAC Name 4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol
Standard InChI InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32)
Standard InChI Key YVXCDLCJCIDFHE-UHFFFAOYSA-N
SMILES CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O
Canonical SMILES CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O
Appearance Assay:≥98%A crystalline solid

Kinase ComplexIC<sub>50</sub> (µM)
CDK4/cyclin D11.5
CDK6/cyclin D15.6
CDK5/p3525
CDK2/cyclin A>50
CDK1/cyclin B>100
v-abl, c-met, IGF-1R, IR>10

Cdk4/6 Inhibitor IV exerts its effects by binding to the ATP pocket of CDK4 and CDK6, preventing their activation of Rb phosphorylation . This inhibition halts cell cycle progression at the G1/S checkpoint, inducing senescence or apoptosis in Rb-proficient cells . Notably, the compound’s selectivity for CDK4 over CDK6 (IC<sub>50</sub> ratio of ~3.7:1) contrasts with abemaciclib, which has a ninefold preference for CDK4 . Such selectivity may reduce off-target effects, as evidenced by its minimal activity against CDK1, CDK2, and receptor tyrosine kinases . Additionally, Cdk4/6 Inhibitor IV does not inhibit CDK6/cyclin D2 or CDK4/cyclin D2 complexes (IC<sub>50</sub> > 50 µM), underscoring its dependence on specific cyclin partnerships .

The compound’s ability to displace p21 from CDK4/cyclin D1 complexes may further enhance its anti-proliferative effects. Free p21 subsequently inhibits CDK2/cyclin E1 activity, amplifying cell cycle arrest . This dual mechanism—direct CDK4/6 inhibition and indirect CDK2 suppression—parallels strategies employed by abemaciclib but with distinct kinase targeting .

Preclinical Efficacy in Cellular and Animal Models

In U2OS osteosarcoma cells, Cdk4/6 Inhibitor IV induces dose-dependent G0/G1 arrest (5–10 µM) and apoptosis, as measured by caspase activation and Annexin V staining . Similar effects are observed in MRC-5 fibroblasts, though with a narrower therapeutic window, suggesting potential cytotoxicity in non-malignant cells at higher concentrations . In a xenograft mouse model, daily intraperitoneal administration (30 mg/kg) significantly reduces tumor volume without reported weight loss or overt toxicity . These findings align with studies of other CDK4/6 inhibitors, which show robust anti-tumor activity in Rb-positive models .

Comparative Analysis with Clinical-Stage CDK4/6 Inhibitors

Cdk4/6 Inhibitor IV’s triaminopyrimidine backbone differentiates it from the pyrido[2,3-d]pyrimidine-based palbociclib and ribociclib, as well as the aminopyrimidine-derived abemaciclib . While abemaciclib inhibits CDK9 and CDK2 at higher concentrations, Cdk4/6 Inhibitor IV maintains selectivity for CDK4/6 . This specificity may reduce off-target effects but could also limit its efficacy in tumors reliant on CDK2 for proliferation . Furthermore, its preclinical status contrasts with the established clinical profiles of approved inhibitors, which show progression-free survival benefits in metastatic breast cancer .

Challenges and Future Directions

The primary challenge for Cdk4/6 Inhibitor IV lies in translating preclinical success to clinical applications. Combination therapies—such as with endocrine agents or PI3K inhibitors—could enhance efficacy, as demonstrated with abemaciclib . Additionally, biomarkers for patient selection (e.g., Rb status, cyclin D1 amplification) must be validated to identify responsive populations . Future studies should also explore its immunomodulatory potential, as CDK4/6 inhibitors can enhance antigen presentation and suppress regulatory T cells .

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